3-acetylbenzenesulfonyl Chloride

描述

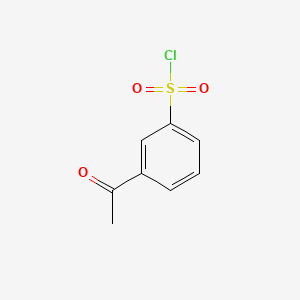

Structure

3D Structure

属性

IUPAC Name |

3-acetylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO3S/c1-6(10)7-3-2-4-8(5-7)13(9,11)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGMBNEIGZOCPPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50373317 | |

| Record name | 3-acetylbenzenesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73035-16-2 | |

| Record name | 3-acetylbenzenesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Acetylbenzenesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Acetylbenzenesulfonyl Chloride from Acetophenone

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-acetylbenzenesulfonyl chloride, a critical building block in organic and medicinal chemistry. The primary focus is on the direct chlorosulfonation of acetophenone, the most industrially relevant and efficient method. This document delves into the underlying reaction mechanisms, provides a detailed experimental protocol, and addresses crucial safety and handling considerations. It is intended for researchers, chemists, and professionals in drug development who require a thorough understanding of this synthetic transformation.

Introduction: The Significance of this compound

This compound (C₈H₇ClO₃S) is a bifunctional organic compound of significant interest in synthetic chemistry.[1] Its value lies in the presence of two key functional groups: a reactive sulfonyl chloride and a meta-positioned acetyl group. The sulfonyl chloride moiety serves as a potent electrophile, readily reacting with nucleophiles like amines and alcohols to form sulfonamides and sulfonate esters, respectively.[1] This reactivity is fundamental to the construction of a wide array of pharmacologically active molecules and specialty chemicals.[1][2] The acetyl group, in turn, provides a handle for further chemical modifications, expanding its synthetic utility.

Derivatives of this compound have been explored for their potential as antibacterial agents and in the functionalization of polymers to enhance thermal stability.[1] Its role as a regioselective synthetic intermediate makes it an invaluable tool for introducing the 3-acetylbenzenesulfonyl moiety into complex molecular architectures.[1]

Core Synthetic Strategy: Electrophilic Aromatic Substitution via Chlorosulfonation

The most direct and widely employed method for synthesizing this compound is the electrophilic aromatic substitution reaction between acetophenone and chlorosulfonic acid.[1] In this process, chlorosulfonic acid (ClSO₃H) acts as both the sulfonating and chlorinating agent.

Mechanistic Insights

The reaction proceeds via a classic electrophilic aromatic substitution mechanism. The key steps are outlined below:

-

Generation of the Electrophile: Chlorosulfonic acid is a highly potent electrophilic agent. The sulfur atom is strongly electron-deficient due to the presence of three highly electronegative atoms (two oxygens and one chlorine).

-

Electrophilic Attack: The π-electrons of the acetophenone aromatic ring act as a nucleophile, attacking the electrophilic sulfur atom of chlorosulfonic acid. This forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

-

Directing Effects: The acetyl group (-COCH₃) on the benzene ring is an electron-withdrawing group and a meta-director. Through its inductive and resonance effects, it deactivates the ring towards electrophilic attack but directs the incoming electrophile to the meta (3- and 5-) positions. This regioselectivity is crucial for the formation of the desired 3-substituted product.[1]

-

Aromatization and Formation of Sulfonic Acid: A base (such as another molecule of chlorosulfonic acid) removes a proton from the carbon bearing the sulfonyl group, restoring the aromaticity of the ring and forming 3-acetylbenzenesulfonic acid as an intermediate.

-

Conversion to Sulfonyl Chloride: The in-situ generated 3-acetylbenzenesulfonic acid is then converted to the final product, this compound, by the excess chlorosulfonic acid present in the reaction mixture.

The overall transformation can be visualized with the following reaction mechanism diagram:

Sources

3-acetylbenzenesulfonyl chloride CAS number 73035-16-2 properties

An In-depth Technical Guide to 3-Acetylbenzenesulfonyl Chloride (CAS 73035-16-2): Properties, Synthesis, and Applications

Introduction and Strategic Overview

This compound (CAS No. 73035-16-2) is a bifunctional organic compound that has emerged as a critical building block in modern synthetic chemistry.[1] Its structure, featuring a reactive sulfonyl chloride group and a meta-positioned acetyl moiety, provides a unique combination of reactivity and regioselectivity.[1] This guide, designed for researchers and drug development professionals, offers a comprehensive examination of its properties, underlying reaction mechanisms, synthesis protocols, and key applications, providing the technical insights necessary for its effective utilization in the laboratory.

The strategic value of this reagent lies in the electrophilicity of the sulfonyl chloride group, which serves as a robust handle for introducing the sulfonyl functional group into a wide array of molecules.[1] The acetyl group, an electron-withdrawing substituent, modulates the reactivity of the aromatic ring and the sulfonyl chloride, while also offering a secondary site for further chemical transformations.[1] This dual functionality makes it a versatile precursor for creating diverse molecular scaffolds, particularly in the fields of medicinal chemistry and material science.[1][2]

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and chemical properties is fundamental to its successful application in synthesis. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 73035-16-2 | [1][2][3] |

| Molecular Formula | C₈H₇ClO₃S | [1][2][4] |

| Molecular Weight | 218.66 g/mol | [1][2][4] |

| Appearance | White to pale cream or brown solid (crystals or powder) | [1][3] |

| Melting Point | 42-45 °C | [1][2][5] |

| Boiling Point | 347 °C at 760 mmHg | [2][5] |

| Density | 1.387 g/cm³ | [2] |

| InChI Key | CGMBNEIGZOCPPP-UHFFFAOYSA-N | [1][3][4] |

Spectroscopic Characterization: While detailed spectra are lot-specific, the identity and purity of this compound are typically confirmed using a suite of standard analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are routinely employed for purity assessment.[1] Structural confirmation is achieved through:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the aromatic substitution pattern and the presence of both acetyl and sulfonyl chloride groups.

-

Infrared (IR) Spectroscopy: To identify characteristic vibrational frequencies of the C=O (carbonyl) and S=O (sulfonyl) bonds.

-

Mass Spectrometry (MS): To verify the molecular weight and fragmentation pattern.[6]

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound is dictated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group (-SO₂Cl).[1] This electrophilicity is a consequence of the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom.[1]

Core Reactivity: Nucleophilic Substitution The primary reaction pathway involves the nucleophilic attack on the sulfonyl sulfur, leading to the displacement of the chloride ion. This makes it an excellent agent for sulfonylation reactions.[1]

-

With Amines: Reacts readily with primary and secondary amines to form stable sulfonamides. This reaction is fundamental in medicinal chemistry, as the sulfonamide group is a key pharmacophore in many therapeutic agents.[1]

-

With Alcohols/Phenols: Reacts with alcohols and phenols, typically in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine), to yield sulfonate esters.[1]

The acetyl group at the meta-position exerts a moderate electron-withdrawing inductive effect, which slightly increases the electrophilicity of the sulfonyl group and influences the regioselectivity of any further electrophilic aromatic substitution reactions.[1]

Caption: Generalized nucleophilic substitution pathway.

Stability and Hydrolysis: A critical consideration in handling this reagent is its sensitivity to moisture.[1][2] The sulfonyl chloride group is susceptible to hydrolysis, reacting with water to form the corresponding 3-acetylbenzenesulfonic acid. This degradation pathway necessitates storage under anhydrous conditions, typically under an inert atmosphere of nitrogen or argon.[1][2]

Synthesis and Purification Methodologies

The synthesis of aryl sulfonyl chlorides is a well-established transformation in organic chemistry. While multiple routes exist, a common and industrially scalable method involves the direct chlorosulfonation of an aromatic precursor.

Generalized Synthesis Protocol via Chlorosulfonation: This protocol describes a representative laboratory-scale synthesis. The choice of chlorinating agent can be adapted based on laboratory safety protocols and desired reactivity.[1][7]

-

Reaction Setup: Equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a scrubber (to neutralize evolved HCl gas). The entire apparatus must be dried thoroughly to prevent premature hydrolysis.

-

Precursor: The starting material for this specific synthesis would be acetophenone.

-

Chlorinating Agent: Chlorosulfonic acid is a highly effective but aggressive reagent for this transformation.[7] Alternative agents like thionyl chloride or sulfuryl chloride can also be used, often in a two-step process starting from the sulfonic acid.[1]

-

Reaction Execution:

-

Cool the chlorosulfonic acid (typically >3 equivalents) in the flask to 0 °C using an ice bath.

-

Add acetophenone dropwise via the dropping funnel, maintaining the internal temperature below 10 °C. The causality here is critical: slow, controlled addition prevents thermal runaway and minimizes side-product formation.

-

After the addition is complete, allow the mixture to stir at low temperature for a set period (e.g., 1-2 hours) before gradually warming to room temperature to ensure the reaction proceeds to completion.[8]

-

-

Work-up and Isolation:

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This step serves two purposes: it quenches the reaction and precipitates the water-insoluble sulfonyl chloride product, while hydrolyzing excess chlorosulfonic acid.

-

The resulting solid is collected by vacuum filtration.

-

Wash the crude product with cold water to remove residual acid.

-

-

Purification:

-

For many applications, the crude product may be of sufficient purity.

-

If higher purity is required, recrystallization from a suitable solvent system (e.g., ethanol/water) or flash column chromatography on silica gel can be employed to remove impurities.[1]

-

Caption: Workflow for a typical chlorosulfonation synthesis.

Core Applications in Research & Development

This compound is not an end-product but a versatile intermediate. Its applications span multiple scientific domains.

-

Medicinal Chemistry: It is a cornerstone reagent for synthesizing libraries of sulfonamide-containing compounds for screening. Derivatives have been investigated for their potential as antibacterial and antimalarial agents.[1][8] The combination of the quinoline and sulfonamide pharmacophores, for instance, has been explored to overcome drug resistance in malaria.[1] It is also used as a precursor in the synthesis of amino acid moieties for novel drug candidates.[1][2]

-

Agrochemicals: The compound serves as a building block for creating new insecticides, herbicides, and fungicides, where the sulfonyl group is often crucial for biological activity.[2]

-

Material Science: The reactivity of the sulfonyl chloride group allows it to be used for functionalizing polymer backbones, which can enhance properties such as thermal stability.[1] It is also used in the synthesis of specialty chemicals like dyes and pigments.[2]

Safety, Handling, and Storage

Due to its reactive and corrosive nature, strict adherence to safety protocols is mandatory when handling this compound.

| Hazard Class | GHS Classification | Precautionary Statement(s) |

| Corrosivity | Causes severe skin burns and eye damage (H314) | P260, P280, P301+P330+P331, P303+P361+P353, P305+P351+P338 |

| Transport | UN 3261, Corrosive Solid, Acidic, Organic, N.O.S. | Handle in accordance with transport regulations. |

Safe Handling Protocol:

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Personal Protective Equipment (PPE):

-

Gloves: Wear chemically resistant gloves (e.g., nitrile).

-

Eye Protection: Use chemical safety goggles and a face shield.

-

Clothing: Wear a flame-retardant lab coat and closed-toe shoes.

-

-

Dispensing: Handle as a solid. Avoid creating dust. If inhalation of dust is possible, respiratory protection is required.

-

Emergency Procedures:

-

Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.

-

Storage and Disposal:

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as water, strong bases, and oxidizing agents.[1] The product is moisture-sensitive and should be stored under an inert gas (e.g., argon or nitrogen).[1][2] Store locked up.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

References

- Time and Date. (n.d.). Current time in Stuttgart, DE.

- Benchchem. (n.d.). This compound | 73035-16-2.

- LookChem. (n.d.). Cas 73035-16-2, this compound.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET.

- Sigma-Aldrich. (n.d.). This compound AldrichCPR.

- Thermo Fisher Scientific. (n.d.). This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals.

- ResearchGate. (n.d.). Synthesis of this compound 7. Reagents and conditions.

- BLD Pharm. (n.d.). 73035-16-2 | this compound.

- ChemicalBook. (n.d.). This compound CAS#: 73035-16-2.

- Organic Syntheses. (n.d.). Benzenesulfonyl chloride.

Sources

- 1. benchchem.com [benchchem.com]

- 2. lookchem.com [lookchem.com]

- 3. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound CAS#: 73035-16-2 [m.chemicalbook.com]

- 6. 73035-16-2|this compound|BLD Pharm [bldpharm.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

Introduction: The Role and Relevance of 3-Acetylbenzenesulfonyl Chloride

An In-depth Technical Guide to the Physical Properties of 3-Acetylbenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This compound is a bifunctional organic compound that serves as a critical building block in modern synthetic chemistry.[1][2] Its structure, featuring both a reactive sulfonyl chloride group and a meta-positioned acetyl group on a benzene ring, makes it a versatile intermediate for creating a diverse range of more complex molecules.[1] The sulfonyl chloride moiety acts as a potent sulfonating agent, readily reacting with nucleophiles like amines and alcohols to form sulfonamides and sulfonate esters, respectively.[1] This reactivity is fundamental to its application in the synthesis of pharmaceuticals, agrochemicals, dyes, and specialty polymers.[2]

In drug development, for instance, derivatives of this compound are investigated for potential antibacterial properties.[1] Given its pivotal role as a precursor, a thorough understanding of its physical properties is not merely academic; it is essential for ensuring the purity, consistency, and success of subsequent synthetic transformations. This guide provides an in-depth examination of the physical characteristics of this compound, with a core focus on its melting point—a critical indicator of sample purity and identity.

Physicochemical Characteristics

The utility of any chemical reagent in a laboratory or industrial setting begins with a clear understanding of its fundamental properties. These characteristics dictate storage conditions, handling procedures, and appropriate analytical techniques for quality control.

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇ClO₃S | [1][2][3] |

| Molecular Weight | 218.66 g/mol | [1] |

| CAS Number | 73035-16-2 | [1][2][3] |

| Appearance | White to pale cream or brown solid (crystals, powder, or fused solid) | [3] |

| Melting Point | 38.0 - 48.0 °C | [1][2][3] |

| Boiling Point | 347 °C at 760 mmHg | [2] |

| Density | 1.387 g/cm³ | [2] |

| Sensitivity | Moisture Sensitive | [1][2][4] |

A Deeper Dive: The Significance of Melting Point

The melting point of a crystalline solid is one of the most fundamental and informative physical properties available to a chemist. For a pure substance, melting occurs over a very narrow temperature range, often less than 1°C. The presence of even small amounts of miscible impurities typically causes two observable effects: a depression of the melting point and a broadening of the melting range.[5] Therefore, the accurate determination of a melting point serves as a crucial criterion for both identification and purity assessment.

For this compound, various suppliers report a melting range, such as 42-45°C or 38.0-48.0°C.[1][3] The breadth of this range can be indicative of the typical purity level of the commercial-grade material. A researcher purifying this compound, for example through recrystallization, would expect to see this range narrow significantly as the purity increases.

Factors that can influence an experimental melting point determination include:

-

Heating Rate: A rapid heating rate can cause the sample's temperature to lag behind the thermometer reading, resulting in an artificially high and broad melting range.

-

Sample Packing: A loosely packed sample in a capillary tube will heat unevenly, leading to an inaccurate reading.[5]

-

Thermometer Calibration: An uncalibrated thermometer can introduce systematic error into the measurement.[5]

Experimental Protocol: Accurate Melting Point Determination

This protocol describes a self-validating method for determining the melting point of this compound using a modern digital melting point apparatus (e.g., a DigiMelt or Mel-Temp). The principles are also applicable to the classical Thiele tube method.

Expertise & Causality: Why These Steps?

The protocol is designed for accuracy and reproducibility. A preliminary "fast run" is conducted to quickly identify an approximate melting range, which saves significant time.[5] The subsequent "slow run," with a heating rate of 1-2°C per minute, is the core of the experiment. This slow rate ensures thermal equilibrium between the heating block, the thermometer, and the sample, which is paramount for obtaining a precise value. Using a certified standard for calibration ensures the trustworthiness of the apparatus itself, making the entire system self-validating.

Mandatory Safety Precautions

This compound is classified as a corrosive solid that causes severe skin burns and eye damage.[1][6] It is also moisture-sensitive.[1] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles/face shield, must be worn at all times.[6][7] All manipulations should be performed in a well-ventilated fume hood.

Materials

-

This compound sample

-

Digital melting point apparatus

-

Glass capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

-

Certified melting point standard (e.g., benzoic acid)

Step-by-Step Methodology

-

Apparatus Calibration (Trustworthiness Pillar):

-

Before analyzing the sample, confirm the apparatus's accuracy using a certified standard with a known melting point close to that of the analyte.

-

Follow steps 3-6 to determine the melting point of the standard.

-

If the observed value deviates from the certified value, apply a correction factor to all subsequent measurements.

-

-

Sample Preparation:

-

Place a small amount of this compound into a clean, dry mortar.

-

Gently grind the solid into a fine powder. Rationale: This ensures uniform heat transfer throughout the sample.

-

Invert a capillary tube and tap the open end into the powder until a small amount (2-3 mm in height) enters the tube.

-

Tap the sealed end of the tube gently on a hard surface or drop it down a long glass tube to tightly pack the powder at the bottom.[5] Rationale: A densely packed sample prevents air pockets and ensures even melting.

-

-

Preliminary Determination (Fast Run):

-

Place the packed capillary tube into the sample holder of the melting point apparatus.

-

Set a rapid heating rate (e.g., 10-20°C per minute).[5]

-

Observe the sample and record the approximate temperature range at which it melts. This value is for estimation purposes only.

-

-

Accurate Determination (Slow Run):

-

Allow the apparatus to cool to at least 10-15°C below the approximate melting point observed in the fast run.

-

Prepare a new capillary with a fresh sample.

-

Place the new tube in the apparatus and set a slow heating rate of 1-2°C per minute.

-

Carefully observe the sample through the magnifying lens.

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the last crystal of the solid melts completely.

-

The melting point is reported as the range T₁ - T₂.

-

-

Validation:

-

Repeat the accurate determination (Step 4) at least two more times with fresh samples. The results should be consistent.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the melting point determination protocol, emphasizing the iterative process required for achieving an accurate and validated result.

Caption: Workflow for accurate melting point determination.

Conclusion

This compound is a valuable synthetic intermediate whose utility is underpinned by its distinct chemical reactivity. For the researcher, scientist, or drug development professional, a precise knowledge of its physical properties is non-negotiable for ensuring the quality of starting materials and the success of synthetic campaigns. The melting point, in particular, serves as a reliable and accessible proxy for purity. By employing a systematic and self-validating experimental protocol as outlined in this guide, laboratories can confidently characterize this important compound, ensuring reproducibility and upholding the rigorous standards of scientific integrity.

References

- Cas 73035-16-2, this compound | lookchem. (n.d.). LookChem.

- Synthesis of this compound 7. Reagents and conditions. (n.d.). ResearchGate.

- 3-Acetamidobenzene-1-sulfonyl chloride | C8H8ClNO3S | CID 3157455. (n.d.). PubChem.

- 4-Acetylbenzenesulfonyl chloride | C8H7ClO3S | CID 266418. (n.d.). PubChem.

- 3-Acetylbenzene-1-sulfonyl chloride. (n.d.). Georganics.

- Benzenesulfonyl chloride. (n.d.). Organic Syntheses.

- Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. (2000). ACS Publications.

- Melting point determination. (n.d.). University of Calgary.

- Experiment 1 - Melting Points. (n.d.). Northern Kentucky University.

- General preparation method of sulfonyl chloride. (2013). Google Patents.

Sources

- 1. benchchem.com [benchchem.com]

- 2. lookchem.com [lookchem.com]

- 3. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. This compound, 97% | Fisher Scientific [fishersci.ca]

- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 6. sigmaaldrich.cn [sigmaaldrich.cn]

- 7. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Solubility of 3-acetylbenzenesulfonyl Chloride in Organic Solvents

Introduction: Understanding the Critical Role of Solubility in the Application of 3-acetylbenzenesulfonyl Chloride

This compound is a pivotal intermediate in the synthesis of a wide array of pharmaceutical and agrochemical compounds.[1] Its utility is largely dictated by its reactivity, which in turn is profoundly influenced by its immediate chemical environment—the solvent. The solubility of this reagent is not merely a matter of dissolution; it is a critical parameter that governs reaction kinetics, product purity, and the overall efficiency of synthetic processes. A comprehensive understanding of its solubility profile in various organic solvents is, therefore, indispensable for researchers, chemists, and professionals in drug development and process chemistry.

This technical guide provides a thorough exploration of the solubility of this compound. Moving beyond a simple tabulation of data, this document delves into the physicochemical principles that underpin its solubility, offers a predictive solubility profile based on solvent-solute interactions, and furnishes a detailed, field-proven experimental protocol for the precise determination of its solubility. The insights provided herein are designed to empower scientists to make informed decisions in solvent selection, reaction optimization, and process development involving this versatile reagent.

Physicochemical Properties of this compound: A Foundation for Solubility Prediction

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. The "like dissolves like" principle, which states that substances with similar polarities are more likely to be soluble in one another, serves as a fundamental guideline.[2] The structure of this compound, featuring an aromatic ring, a polar acetyl group, and a highly reactive sulfonyl chloride moiety, suggests a nuanced solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₈H₇ClO₃S | [1] |

| Molecular Weight | 218.66 g/mol | [1] |

| Melting Point | 42-45 °C | [1] |

| Appearance | Solid | [1] |

| Key Structural Features | Aromatic ring, acetyl group, sulfonyl chloride group | - |

| Reactivity | Moisture-sensitive; reacts with nucleophiles (e.g., alcohols, amines) | [3][4] |

The presence of the polar acetyl and sulfonyl chloride groups imparts a degree of polarity to the molecule. However, the benzene ring is nonpolar. This amphiphilic nature suggests that this compound will exhibit favorable solubility in a range of aprotic solvents that can engage in dipole-dipole interactions and accommodate the aromatic structure. Conversely, its high reactivity towards protic solvents, such as water and alcohols, precludes their use as simple solubilizing media due to chemical transformation.[4]

Predictive Solubility Profile of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale and Field Insights |

| Aprotic Polar Solvents | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High | These solvents possess significant dipole moments, enabling effective solvation of the polar acetyl and sulfonyl chloride groups. Their aprotic nature prevents chemical reaction with the sulfonyl chloride moiety, making them excellent choices for conducting reactions. |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | High | The polarity of these solvents is sufficient to dissolve this compound. Their relative inertness makes them common choices for reactions involving sulfonyl chlorides. |

| Ethereal Solvents | Diethyl ether, Tetrahydrofuran (THF) | Moderate to High | Ethers can solvate the molecule through dipole-dipole interactions. THF is generally a better solvent than diethyl ether due to its higher polarity. |

| Aromatic Solvents | Toluene, Benzene | Moderate | The nonpolar aromatic ring of this compound will interact favorably with these solvents through π-π stacking. However, the polar functional groups may limit overall solubility compared to more polar aprotic solvents. |

| Ester Solvents | Ethyl acetate | Moderate | Ethyl acetate has an intermediate polarity and can dissolve this compound. It is a versatile solvent for both reaction and purification (e.g., chromatography). |

| Nonpolar Aliphatic Solvents | Hexane, Heptane | Low | The significant polarity mismatch between the highly polar functional groups of the solute and the nonpolar nature of these solvents results in poor solubility. These are often used as anti-solvents for crystallization. |

| Protic Solvents | Water, Alcohols (e.g., Methanol, Ethanol) | Reactive | This compound will react with these solvents, leading to the formation of the corresponding sulfonic acid or sulfonate esters.[4] Therefore, they are unsuitable as inert solvents. |

Experimental Protocol for the Quantitative Determination of Solubility

The reactive and moisture-sensitive nature of this compound necessitates a carefully designed experimental protocol to obtain accurate and reproducible solubility data.[5] The following procedure outlines the equilibrium shake-flask method, a gold standard for solubility determination, adapted for this specific compound.

I. Materials and Equipment

-

This compound (high purity)

-

Anhydrous organic solvents (various)

-

Analytical balance (± 0.1 mg)

-

Vials with PTFE-lined screw caps

-

Thermostatically controlled shaker or incubator

-

Syringes and syringe filters (PTFE, 0.22 µm)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

II. Experimental Workflow

Caption: Workflow for the experimental determination of this compound solubility.

III. Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

To a series of vials, add an excess amount of this compound (e.g., 50-100 mg). The key is to ensure that undissolved solid remains at equilibrium.

-

Accurately dispense a known volume (e.g., 2.0 mL) of the desired anhydrous organic solvent into each vial.

-

Tightly seal the vials with PTFE-lined caps to prevent solvent evaporation and ingress of atmospheric moisture.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary kinetic study can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. Centrifugation can be employed to facilitate this process.

-

Carefully withdraw an aliquot of the supernatant using a syringe fitted with a PTFE syringe filter. This step is critical to remove any undissolved microparticles.

-

Immediately dispense the filtered aliquot into a volumetric flask of appropriate size. To prevent degradation of the reactive sulfonyl chloride, it is advisable to have a quenching agent (e.g., a primary amine like aniline) already in the flask to form a stable sulfonamide derivative for analysis.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of the stable sulfonamide derivative of known concentrations.

-

Analyze the prepared sample and the standard solutions by a validated HPLC method. A reverse-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water gradient) and UV detection is typically appropriate.

-

Construct a calibration curve by plotting the peak area of the standards against their concentrations.

-

Determine the concentration of the derivative in the sample from the calibration curve.

-

-

Calculation of Solubility:

-

Back-calculate the concentration of this compound in the original saturated solution, accounting for the dilution factor and the stoichiometry of the derivatization reaction.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Factors Influencing the Solubility of this compound

Several factors beyond the choice of solvent can influence the solubility of this compound. A nuanced understanding of these variables is crucial for both experimental accuracy and process optimization.

I. Temperature

For most solid solutes, solubility increases with temperature.[6] This is because the dissolution process is often endothermic, meaning it consumes heat. An increase in temperature provides the necessary energy to overcome the lattice energy of the solid and the intermolecular forces in the solvent. For this compound, this relationship can be leveraged to prepare supersaturated solutions for crystallization or to enhance reaction rates.

II. Presence of Impurities

The purity of both the solute and the solvent can significantly impact solubility. Impurities in the this compound can disrupt its crystal lattice, potentially leading to an overestimation of its solubility. Conversely, impurities in the solvent, particularly water, can react with the sulfonyl chloride, altering the chemical composition of the system and yielding inaccurate solubility data.[5]

III. Logical Framework for Solubility Considerations

Caption: Interplay of factors determining the solubility of this compound.

Conclusion: A Practical Framework for Solvent Selection

This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents. By integrating an understanding of its physicochemical properties with a predictive solubility profile and a robust experimental protocol, researchers and drug development professionals are better equipped to handle this important synthetic intermediate. The key takeaway is the preference for aprotic solvents of varying polarities, such as dichloromethane, acetonitrile, and tetrahydrofuran, which can effectively dissolve the compound without inducing chemical degradation. The detailed experimental workflow offers a reliable method for generating precise quantitative solubility data, which is invaluable for process development, optimization, and scale-up. Ultimately, a strategic approach to solvent selection, grounded in the principles outlined herein, will pave the way for more efficient, predictable, and successful synthetic outcomes.

References

- Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube.

- Inno Pharmchem. (2026, January 6). Safe Handling and Storage of Benzenesulfonyl Chloride.

- Wikipedia. (n.d.). Sulfonyl halide.

- PubMed Central. (n.d.). Physics-Based Solubility Prediction for Organic Molecules.

Sources

An In-depth Technical Guide to the Spectroscopic Data of 3-Acetylbenzenesulfonyl Chloride

This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectroscopic data of 3-acetylbenzenesulfonyl chloride. Designed for researchers, scientists, and professionals in drug development, this document offers not only predicted spectral data but also the underlying principles for their interpretation and the experimental protocols necessary for acquiring high-quality spectra for this moisture-sensitive compound.

Introduction

This compound (C₈H₇ClO₃S, MW: 218.66 g/mol ) is a versatile bifunctional molecule featuring both a reactive sulfonyl chloride and a ketone.[1][2][3] This unique combination makes it a valuable intermediate in organic synthesis, particularly in the preparation of novel sulfonamides and other derivatives with potential applications in medicinal chemistry and materials science. Accurate structural elucidation and purity assessment are paramount for its effective use, and NMR spectroscopy stands as the most powerful technique for this purpose. Due to the compound's reactivity, especially its sensitivity to moisture, specific handling and sample preparation procedures are crucial for obtaining reliable spectroscopic data. This guide will delve into the predicted ¹H and ¹³C NMR spectra of this compound, providing a detailed interpretation of the chemical shifts and coupling patterns.

Experimental Protocols

The acquisition of high-quality NMR spectra for this compound necessitates meticulous attention to the exclusion of atmospheric moisture, which can hydrolyze the sulfonyl chloride moiety to the corresponding sulfonic acid, leading to spectral contamination.

Protocol for NMR Sample Preparation of Moisture-Sensitive Compounds

This protocol is adapted from established techniques for handling air- and moisture-sensitive compounds.[4][5][6]

Materials:

-

This compound

-

High-purity deuterated solvent (e.g., Chloroform-d, CDCl₃), dried over molecular sieves

-

High-quality 5 mm NMR tubes, oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon)

-

Septum-capped vial or Schlenk flask

-

Gas-tight syringe

-

Inert atmosphere glovebox or Schlenk line

Procedure:

-

Drying Glassware: Thoroughly clean and oven-dry the NMR tube and any other glassware that will come into contact with the sample and solvent. Allow to cool to room temperature in a desiccator or under a stream of inert gas.

-

Sample Weighing: In an inert atmosphere glovebox, accurately weigh 5-10 mg of this compound directly into the NMR tube. If a glovebox is unavailable, weigh the sample quickly in a dry, low-humidity environment and immediately proceed to the next step.

-

Solvent Transfer: Using a gas-tight syringe, transfer approximately 0.6-0.7 mL of the dry, deuterated solvent into the NMR tube containing the sample.

-

Capping and Sealing: Immediately cap the NMR tube with a tight-fitting cap. For enhanced protection against moisture ingress over time, the cap can be wrapped with Parafilm®.

-

Dissolution: Gently agitate the tube to ensure complete dissolution of the sample. A brief sonication in a water bath can aid dissolution if necessary.

-

Pre-acquisition: Before inserting the sample into the spectrometer, visually inspect it to ensure it is clear and free of any particulate matter.

Data Presentation: Predicted NMR Spectra

Due to the limited availability of experimentally acquired public data, the following ¹H and ¹³C NMR data have been generated using a combination of widely accepted NMR prediction algorithms and analysis of substituent effects on benzene rings.[4][7][8][9]

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | 8.45 | Singlet (or narrow triplet) | - |

| H-4 | 8.20 | Doublet of Doublets | J ≈ 8.0, 1.5 |

| H-5 | 7.70 | Triplet | J ≈ 8.0 |

| H-6 | 8.35 | Doublet of Doublets | J ≈ 8.0, 1.5 |

| -CH₃ (acetyl) | 2.65 | Singlet | - |

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | 146.0 |

| C-2 | 133.0 |

| C-3 | 138.0 |

| C-4 | 128.0 |

| C-5 | 135.0 |

| C-6 | 130.0 |

| C=O (acetyl) | 197.0 |

| -CH₃ (acetyl) | 27.0 |

Interpretation of Spectroscopic Data

The predicted chemical shifts and coupling patterns can be rationalized by considering the electronic effects of the acetyl and sulfonyl chloride substituents on the benzene ring.

¹H NMR Spectrum Analysis

The aromatic region of the ¹H NMR spectrum (typically δ 7.0-8.5 ppm) is expected to show four distinct signals corresponding to the four protons on the benzene ring.[10]

-

Substituent Effects: Both the acetyl group and the sulfonyl chloride group are electron-withdrawing. The sulfonyl chloride group is a particularly strong de-shielding group due to the high electronegativity of the oxygen and chlorine atoms.[9] The acetyl group is also de-shielding, though to a lesser extent. These effects cause the aromatic protons to resonate at lower fields (higher ppm values) compared to unsubstituted benzene (δ 7.36 ppm).

-

H-2: This proton is situated between the two electron-withdrawing groups and is therefore expected to be the most de-shielded, appearing at the lowest field (highest ppm value). It is predicted to be a singlet or a very narrow triplet due to small meta-couplings.

-

H-6: This proton is ortho to the sulfonyl chloride group and will also be significantly de-shielded. It is expected to appear as a doublet of doublets due to ortho-coupling with H-5 and meta-coupling with H-4.

-

H-4: This proton is ortho to the acetyl group and will be de-shielded. It will appear as a doublet of doublets due to ortho-coupling with H-5 and meta-coupling with H-6.

-

H-5: This proton is meta to both substituents and is the least de-shielded of the aromatic protons, thus appearing at the highest field (lowest ppm value) in the aromatic region. It is expected to be a triplet due to ortho-coupling with both H-4 and H-6.

-

Acetyl Protons: The methyl protons of the acetyl group are in a different chemical environment and will appear as a sharp singlet at a much higher field, typically around δ 2.65 ppm.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum is expected to show eight distinct signals, corresponding to the six carbons of the benzene ring and the two carbons of the acetyl group.

-

Aromatic Carbons: The carbons of the benzene ring typically resonate in the δ 120-150 ppm region.

-

C-1 and C-3: The carbons directly attached to the electron-withdrawing sulfonyl chloride and acetyl groups (ipso-carbons) will be significantly de-shielded and appear at the lowest field in the aromatic region.

-

C-2, C-4, C-5, C-6: The other four aromatic carbons will have distinct chemical shifts based on their proximity to the substituents.

-

-

Carbonyl Carbon: The carbonyl carbon of the acetyl group is highly de-shielded and will appear at a very low field, predicted to be around δ 197.0 ppm.

-

Methyl Carbon: The methyl carbon of the acetyl group is the most shielded carbon and will appear at the highest field (lowest ppm value), predicted to be around δ 27.0 ppm.

Visualization of Molecular Structure and Key NMR Correlations

The following diagram illustrates the structure of this compound with numbering for NMR assignment.

Caption: Molecular structure of this compound with atom numbering.

References

- Shakhashiri, B. Z. (1970). Preparation of nmr samples of air and moisture sensitive compounds.

- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.

- Shakhashiri, B. Z. (1970). Preparation of nmr samples of air and moisture sensitive compounds.

- Anderson, N. G. (2002). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 6(6), 850-859. [Link]

- ResearchGate. (2015). How can we take the NMR of a moisture sensitive compound?

- Hornak, J. P. (n.d.). REFERENCES. The Basics of NMR.

- Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2012). A New, Mild Preparation of Sulfonyl Chlorides. Synthesis, 44(15), 2399-2402. [Link]

- Chen, R., et al. (2018). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules, 23(10), 2469. [Link]

- Reich, H. J. (2020). NMR Spectroscopy :: Hans Reich NMR Collection - Content. Organic Chemistry Data.

- Baranac-Stojanović, M. (2018). Can Variations of 1 H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2 )/Donating (NH2 ) Group be Explained in Terms of Resonance Effects of Substituents?. Chemistry – An Asian Journal, 13(7), 877-881. [Link]

- Zürcher, R. F. (1961). Structure determination of substituted benzenes by proton magnetic resonance. Empirical treatment of substituent effects and their utility in predicting chemical shifts. Analytical Chemistry, 33(10), 1393-1397. [Link]

- Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2012). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. Synlett, 23(16), 2399-2402. [Link]

- JoVE. (2025). Video: NMR Spectroscopy of Benzene Derivatives.

- ChemistryViews. (2018). Substituent Effects on Benzene Rings.

- JoVE. (2025). Video: NMR Spectroscopy of Benzene Derivatives.

- University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.

- Van der Eycken, J., et al. (2019). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering, 4(11), 1957-1965. [Link]

- Wang, D., et al. (2016). Selective remote C–H sulfonylation of aminoquinolines with arylsulfonyl chlorides via copper catalysis. Organic & Biomolecular Chemistry, 14(3), 857-861. [Link]

- Technology Networks. (2024). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems.

- Nacsa, E. D., & Lambert, T. H. (2015). Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Angewandte Chemie International Edition, 54(49), 14837-14841. [Link]

- ACD/Labs. (2008). IR, NMR and MS of a Sulfonyl Chloride compound.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. organomation.com [organomation.com]

- 3. researchgate.net [researchgate.net]

- 4. Can Variations of 1 H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2 )/Donating (NH2 ) Group be Explained in Terms of Resonance Effects of Substituents? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Substituent Effects on Benzene Rings - ChemistryViews [chemistryviews.org]

- 6. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. azooptics.com [azooptics.com]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Group in 3-Acetylbenzenesulfonyl Chloride

Introduction

3-Acetylbenzenesulfonyl chloride is a versatile bifunctional organic compound of significant interest in medicinal chemistry and materials science.[1][2] With the molecular formula C8H7ClO3S and a molecular weight of 218.66 g/mol , this solid compound, melting at 42-45°C, serves as a critical building block for the synthesis of a wide array of derivatives.[1][2] Its utility stems from the presence of two key functional groups: a highly reactive sulfonyl chloride moiety and a meta-positioned acetyl group. This guide provides a comprehensive examination of the reactivity of the sulfonyl chloride group in this compound, offering insights into its electronic properties, reaction mechanisms, and synthetic applications for researchers, scientists, and drug development professionals.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 73035-16-2 | [1] |

| Molecular Formula | C8H7ClO3S | [1][3] |

| Molecular Weight | 218.66 g/mol | [1][3] |

| Melting Point | 42-45 °C | [1][2] |

| Boiling Point | 347 °C at 760 mmHg | [2] |

| Appearance | Solid | [1][3] |

| Density | 1.387 g/cm³ | [2] |

Core Concepts: The Electrophilicity of the Sulfonyl Chloride Group

The reactivity of this compound is dominated by the pronounced electrophilicity of the sulfur atom within the sulfonyl chloride (-SO₂Cl) group.[1][4] This high degree of electrophilicity is a consequence of the cumulative electron-withdrawing effects of the attached atoms:

-

Two Oxygen Atoms: The double bonds to the two highly electronegative oxygen atoms create strong dipoles, pulling electron density away from the central sulfur atom.[1][4]

-

Chlorine Atom: The electronegative chlorine atom further withdraws electron density from the sulfur atom through a strong inductive effect.[1][4]

This electronic arrangement results in a significant partial positive charge on the sulfur atom, making it a prime target for nucleophilic attack. The subsequent displacement of the chloride ion is highly favorable, as it is a stable anion and an excellent leaving group.[4]

The Influence of the Meta-Positioned Acetyl Group

The acetyl group (-COCH₃) at the meta position of the benzene ring plays a crucial role in modulating the reactivity of the sulfonyl chloride. As an electron-withdrawing group, the acetyl moiety deactivates the aromatic ring towards electrophilic substitution. However, its primary influence on the sulfonyl chloride's reactivity is through its inductive and resonance effects. By withdrawing electron density from the benzene ring, the acetyl group indirectly enhances the electrophilicity of the sulfur atom, making it even more susceptible to nucleophilic attack compared to an unsubstituted benzenesulfonyl chloride.[1]

Key Reactions and Synthetic Applications

The electrophilic nature of the sulfonyl chloride group in this compound allows it to readily react with a variety of nucleophiles. The most prominent of these reactions are the formation of sulfonamides and sulfonate esters, which are pivotal in the synthesis of pharmaceuticals and other specialty chemicals.[1][2]

Sulfonamide Formation: Reaction with Amines

The reaction of this compound with primary or secondary amines is a cornerstone of sulfonamide synthesis.[1] This reaction is typically rapid and exothermic, proceeding through a nucleophilic addition-elimination mechanism.[1]

The general mechanism involves an initial attack of the amine's lone pair of electrons on the electrophilic sulfur atom, forming a transient intermediate. This intermediate then collapses, expelling the chloride ion as a leaving group. A base, often a tertiary amine like pyridine or even an excess of the reacting amine, is typically used to neutralize the hydrochloric acid (HCl) byproduct.[5]

Sources

electrophilicity of 3-acetylbenzenesulfonyl chloride

An In-depth Technical Guide to the Electrophilicity of 3-Acetylbenzenesulfonyl Chloride

Abstract

This technical guide provides a comprehensive examination of the electrophilic nature of this compound (C₈H₇ClO₃S). We will dissect the molecular architecture responsible for its reactivity, quantify the electronic influence of its substituents, and explore the mechanistic pathways of its reactions. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to leverage the unique chemical properties of this versatile synthetic intermediate.

Introduction: The Significance of Sulfonyl Chlorides in Synthesis

Sulfonyl chlorides (R-SO₂Cl) are a cornerstone class of reagents in modern organic synthesis, prized for their ability to introduce the sulfonyl moiety into diverse molecular frameworks.[1][2] The reactivity of these compounds is governed by the pronounced electrophilicity of the sulfur atom, making them highly susceptible to attack by a wide range of nucleophiles.[3] This reactivity is fundamental to the construction of sulfonamides and sulfonate esters, functional groups prevalent in pharmaceuticals, agrochemicals, and specialty materials.[2][4][5]

Among the vast family of arylsulfonyl chlorides, this compound stands out. Its structure incorporates an acetyl group at the meta-position of the benzene ring, a feature that significantly modulates the electronic properties and, consequently, the reactivity of the electrophilic sulfur center.[6] Understanding the nuances of this compound's electrophilicity is critical for its effective application in complex synthetic strategies, particularly in the realm of drug discovery where precise control over reactivity is paramount.[6][7]

The Genesis of Electrophilicity in the Sulfonyl Chloride Group

The potent electrophilic character of the sulfonyl chloride functional group is a direct consequence of its electronic structure. The central sulfur atom is rendered severely electron-deficient by the cumulative inductive effects of three attached electronegative atoms.[8]

-

Two Oxygen Atoms: Bound to sulfur via double bonds, the highly electronegative oxygen atoms strongly polarize the S=O bonds, drawing significant electron density away from the sulfur atom.[6][8]

-

Chlorine Atom: The electronegative chlorine atom further depletes electron density from the sulfur center through a strong inductive (-I) effect along the S-Cl sigma bond.[6][8]

This convergence of electron-withdrawing forces creates a highly positive partial charge (δ+) on the sulfur atom, making it an excellent target for nucleophilic attack. The chloride ion also functions as an effective leaving group, facilitating nucleophilic substitution reactions.[3]

Caption: Inductive effects creating an electrophilic sulfur center.

Modulating Reactivity: The Role of the 3-Acetyl Substituent

The identity of the R-group attached to the sulfonyl chloride moiety is not trivial; it significantly tunes the electrophilicity of the sulfur atom. In this compound, the R-group is a 3-acetylphenyl ring. The acetyl group (–COCH₃) is a moderately electron-withdrawing group that enhances the inherent electrophilicity of the sulfonyl chloride.[6] Its influence is exerted through two primary electronic mechanisms:

-

Inductive Effect (-I): The electronegative carbonyl oxygen pulls electron density away from the aromatic ring through the sigma bond framework. This effect deshields the entire ring, including the carbon atom attached to the sulfonyl group, which in turn withdraws more density from the sulfur atom.[6]

-

Resonance Effect (-M): The acetyl group withdraws electron density from the aromatic ring via resonance. While this effect is most pronounced at the ortho and para positions, its presence at the meta position still reduces the overall electron density of the ring system, thereby increasing the electron-withdrawing pull on the sulfonyl group.

The cumulative result is an amplification of the partial positive charge on the sulfur atom, making this compound a more potent electrophile than its unsubstituted counterpart, benzenesulfonyl chloride.

Caption: Electronic effects of the meta-acetyl substituent.

Quantitative Analysis: The Hammett Equation in Practice

The electronic influence of the acetyl substituent can be quantitatively assessed through kinetic studies and correlated using the Hammett equation, a cornerstone of physical organic chemistry.[8][9]

log(k/k₀) = σρ [8]

Where:

-

k & k₀: Are the reaction rate constants for the substituted (this compound) and the unsubstituted (benzenesulfonyl chloride) reactants, respectively.[8]

-

σ (sigma): The substituent constant, which quantifies the electronic effect of the substituent. For an acetyl group at the meta position, σₘ = +0.37 .[10] The positive value confirms its electron-withdrawing nature.

-

ρ (rho): The reaction constant, which measures the sensitivity of a particular reaction to substituent effects.[9] For nucleophilic substitution at a sulfonyl chloride center, the reaction proceeds through a transition state with developing negative charge. This process is accelerated by electron-withdrawing groups, resulting in a large, positive ρ value (e.g., ρ = +2.02 for chloride exchange).[9][11]

Given the positive σₘ of the acetyl group and the positive ρ for the reaction, the term σρ is positive. This leads to a log(k/k₀) > 0, meaning k > k₀ . This relationship provides quantitative proof that this compound reacts faster with nucleophiles than unsubstituted benzenesulfonyl chloride, confirming its enhanced electrophilicity.

Table 1: Influence of Substituents on Activation Parameters for Solvolysis of Benzenesulfonyl Chlorides

| Substituent (X) | σ Constant | ΔH‡ (kcal/mol) | -TΔS‡ (kcal/mol) at 298K | Relative k |

| 4-OCH₃ | -0.27 | 12.2 | 9.6 | 0.35 |

| 4-CH₃ | -0.17 | 12.9 | 9.0 | 0.51 |

| H | 0.00 | 13.6 | 8.5 | 1.00 |

| 4-Cl | +0.23 | 14.1 | 7.9 | 1.29 |

| 3-COCH₃ | +0.37 | ~14.5 (est.) | ~7.5 (est.) | >1.5 (est.) |

| 4-NO₂ | +0.78 | 15.3 | 6.5 | 8.32 |

| Data adapted from literature studies on benzenesulfonyl chloride solvolysis to illustrate trends.[12][13] Estimated values for 3-acetyl are based on its σ constant. |

The data clearly shows that electron-withdrawing groups (positive σ) increase the enthalpy of activation (ΔH‡) but decrease the entropy term (-TΔS‡) in a way that leads to an overall faster rate constant (k).

Reaction Mechanisms and Synthetic Utility

The enhanced drives its reactions with a host of nucleophiles, primarily through nucleophilic acyl substitution. The precise mechanism, whether a concerted Sₙ2-like pathway or a stepwise addition-elimination process, is dependent on the nucleophile, solvent, and reaction conditions.[3] However, both pathways proceed through a high-energy, trigonal bipyramidal transition state or intermediate.[3][14]

Caption: General mechanism for nucleophilic substitution at the sulfonyl sulfur.

This reactivity makes this compound a valuable building block. It is frequently employed in the synthesis of:

-

Sulfonamides: Reaction with primary or secondary amines, a key transformation in the development of antibacterial agents and other therapeutics.[4][6]

-

Sulfonate Esters: Reaction with alcohols, used to create derivatives for further synthetic manipulation or as functional materials.[6]

-

Specialty Chemicals: Its role as a regioselective synthetic intermediate allows for its incorporation into dyes, polymers, and agrochemicals.[6][7]

Experimental Protocol: Kinetic Analysis by UV-Vis Spectroscopy

This protocol provides a self-validating system to determine the second-order rate constant for the reaction of this compound with a nucleophile (e.g., aniline), thereby quantifying its electrophilicity.

6.1. Materials and Reagents

-

This compound (CAS 73035-16-2)

-

Aniline (or other nucleophile)

-

Anhydrous acetonitrile (or other suitable non-nucleophilic solvent)

-

Thermostatted UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and gas-tight syringes

6.2. Preparation of Stock Solutions

-

Prepare a 0.1 M stock solution of this compound in anhydrous acetonitrile.

-

Prepare a series of aniline stock solutions in anhydrous acetonitrile, ranging from 1.0 M to 5.0 M. Causality: Using a large excess of the nucleophile (aniline) ensures the reaction follows pseudo-first-order kinetics with respect to the sulfonyl chloride, simplifying data analysis.

6.3. Kinetic Run Procedure

-

Set the spectrophotometer to the desired temperature (e.g., 25.0 ± 0.1 °C) and allow it to equilibrate.

-

Determine the λₘₐₓ of the sulfonamide product and ensure the starting materials have minimal absorbance at this wavelength.

-

Pipette 2.0 mL of the 1.0 M aniline solution into a quartz cuvette and place it in the thermostatted cell holder.

-

Initiate the reaction by rapidly injecting a small aliquot (e.g., 20 µL) of the 0.1 M sulfonyl chloride stock solution into the cuvette. Mix rapidly by inversion.

-

Immediately begin recording the absorbance at the predetermined λₘₐₓ over time until the reaction is complete (i.e., absorbance plateaus).

-

Repeat the experiment for each of the different aniline concentrations.

6.4. Data Analysis

-

For each kinetic run, plot ln(A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t.

-

The slope of this line will be equal to -k_obs, the pseudo-first-order rate constant. Trustworthiness: The linearity of this plot (R² > 0.99) validates the assumption of pseudo-first-order kinetics.

-

Plot the calculated k_obs values against the corresponding concentrations of aniline ([Aniline]).

-

The slope of this second plot will be the second-order rate constant (k₂) for the reaction, a direct quantitative measure of the under these conditions.

Caption: Workflow for kinetic analysis of electrophilicity.

Conclusion

The is a finely tuned property arising from the intrinsic electronic demand of the sulfonyl chloride group, which is significantly amplified by the inductive and resonance effects of the meta-positioned acetyl substituent. This heightened reactivity, quantifiable through kinetic analysis and predicted by Hammett correlations, makes it a superior electrophile compared to unsubstituted benzenesulfonyl chloride. A thorough understanding of these principles, coupled with robust experimental validation, empowers chemists to harness the synthetic potential of this versatile reagent for the efficient construction of complex molecules in drug discovery and materials science.

References

- Various Authors. (2021). Reactions of Sulfonyl Chlorides and Unsaturated Compounds. Chinese Journal of Chemistry.

- Drabowicz, J., et al. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules.

- King, J. F. (n.d.). Aspects Of Reactions Of Sulfonyl Compounds With Nucleophiles. ProQuest.

- King, J. F., & Lee, T. W. (1981). Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media. IUPAC.

- Lashgari, N., et al. (2024). Effect of the Position of the Substituent in the Electrochemical Reduction of Nitro-Substituted Benzenesulfonyl Chlorides. ChemElectroChem.

- Alarcón-Espósito, J., et al. (2021). Propanolysis of arenesulfonyl chlorides: Nucleophilic substitution at sulfonyl sulfur. Scilit.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of Sulfonyl Chloride Derivatives in Organic Synthesis.

- Drabowicz, J., et al. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. PubMed Central.

- LookChem. (n.d.). Cas 73035-16-2, this compound.

- Mondal, S., & Nandi, G. C. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface.

- Madhav, H., et al. (2021). Synthesis of this compound 7. ResearchGate.

- Robertson, R. E., & Laughton, P. M. (1969). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry.

- Wikipedia. (n.d.). Sulfonyl halide.

- Asare, K. O., et al. (2019). Three sulfonamide drugs that inhibit methicillin resistant (MRSA) and susceptible (MSSA) Staphylococcus aureus. ResearchGate.

- Banjoko, O., & Okwuiwe, R. (1984). Kinetics of the reaction of benzenesulfonyl chloride with substituted benzoate ions in methanol. The Journal of Organic Chemistry.

- University of Calgary. (n.d.). Substituent constants (σ values).

- Wang, Y., et al. (2015). Background of the Hammett Equation As Observed for Isolated Molecules: Meta- and Para-Substituted Benzoic Acids. ResearchGate.

- Stenutz, R. (n.d.). Hammett substituent constants.

- PubChem. (n.d.). This compound.

- Wikipedia. (n.d.). Hammett equation.

- Organic Syntheses. (n.d.). Benzenesulfonyl chloride.

- Wikipedia. (n.d.). Benzenesulfonyl chloride.

- Dalal Institute. (n.d.). Substituent and Reaction Constants.

Sources

- 1. Reactions of Sulfonyl Chlorides and Unsaturated Compounds [manu56.magtech.com.cn]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. cbijournal.com [cbijournal.com]

- 5. Sulfonyl halide - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. Cas 73035-16-2,this compound | lookchem [lookchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Hammett equation - Wikipedia [en.wikipedia.org]

- 10. Hammett substituent constants [stenutz.eu]

- 11. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Stability and Storage of 3-Acetylbenzenesulfonyl Chloride

Introduction: The Role and Reactivity of 3-Acetylbenzenesulfonyl Chloride

This compound (CAS No. 73035-16-2) is a bifunctional solid organic compound featuring a reactive sulfonyl chloride (-SO₂Cl) group and a meta-positioned acetyl (-COCH₃) group on a benzene ring.[1][2] This unique structure makes it a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and materials.[1] The electrophilic sulfur atom of the sulfonyl chloride moiety is highly susceptible to nucleophilic attack, allowing for the construction of sulfonamides (with amines) and sulfonate esters (with alcohols).[1][3] The acetyl group, meanwhile, offers a secondary site for chemical modification.

The very reactivity that makes this compound a valuable synthetic building block also dictates its inherent instability.[3] Proper storage and handling are not merely best practices; they are critical prerequisites for ensuring the compound's integrity, achieving reproducible experimental outcomes, and maintaining a safe laboratory environment. This guide provides a detailed examination of the factors influencing the stability of this compound and outlines field-proven protocols for its optimal storage and handling.

Chemical Profile and Primary Degradation Pathway: Hydrolysis

The principal threat to the stability of this compound, like all sulfonyl chlorides, is hydrolysis.[4][5] The sulfur atom in the sulfonyl chloride group is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom.[1][3] This makes it a prime target for nucleophiles, with water being the most common and problematic nucleophile in a typical laboratory environment.[6][7]

The reaction with water is rapid and irreversible, leading to the formation of the corresponding 3-acetylbenzenesulfonic acid and corrosive hydrogen chloride (HCl) gas.[4] This degradation pathway not only consumes the active reagent but also introduces acidic impurities that can interfere with subsequent reactions.

Caption: Primary degradation pathway of this compound.

Factors Influencing Stability and Recommended Storage

To mitigate hydrolysis and other potential degradation pathways, strict control over the compound's environment is essential. The following parameters must be managed meticulously.

Moisture

Moisture is the most critical factor. The compound is classified as moisture-sensitive and must be rigorously protected from atmospheric humidity.[1] Exposure to even trace amounts of water will initiate degradation.

-

Causality: The sulfonyl chloride functional group reacts with water to produce the corresponding sulfonic acid and HCl gas, compromising purity and potency.[4][8]

Temperature

While the product is a solid at room temperature with a melting point of 42-45°C, storage at reduced temperatures is recommended.[1]

-

Causality: Lowering the temperature slows the rate of all chemical reactions, including potential decomposition pathways.[6] Refrigeration helps to preserve the compound's long-term integrity.

Atmosphere

An inert atmosphere is mandatory for long-term storage and during handling.

-

Causality: Replacing air with a dry, inert gas like argon or nitrogen displaces atmospheric moisture and oxygen, directly preventing the primary hydrolysis pathway.[1][6]

Incompatible Materials

The high reactivity of the sulfonyl chloride group necessitates segregation from several classes of chemicals.

-

Causality: As a strong electrophile, it will react exothermically and often vigorously with nucleophiles.[9] Contact with water, strong bases (e.g., sodium hydroxide), alcohols, and amines will lead to rapid decomposition of the reagent.[1][5][8] It should also be stored away from strong oxidizing agents.[1][8]

Summary of Storage Recommendations

| Parameter | Recommendation | Rationale & Justification | Authoritative Source |

| Temperature | Store in a cool location. Recommended storage temperature is often found on the product label. | Reduces the kinetic rate of decomposition reactions. | [1][10] |

| Atmosphere | Store under a dry, inert atmosphere (Argon or Nitrogen). | Prevents contact with atmospheric moisture, the primary cause of hydrolysis.[1][6] | [1][6][11] |

| Container | Tightly sealed, waterproof containers. Specialized septum-sealed bottles (e.g., Sure/Seal™) are ideal. | Provides a physical barrier against moisture ingress. Septum seals allow for reagent removal without exposing the bulk material to air.[10][12] | [10][12] |

| Location | A cool, dry, well-ventilated area away from incompatible materials. | Ensures safety and prevents accidental contact with substances that could trigger a hazardous reaction.[1][7][8] | [1][7][8] |

| Incompatibilities | Segregate from water, moisture, strong bases, strong oxidizing agents, alcohols, and amines. | The sulfonyl chloride group reacts readily with these nucleophilic and reactive substances, leading to degradation and potential hazards. | [1][8] |

Field Protocol: Safe Handling and Aliquoting

Maintaining the integrity of this compound requires specialized handling techniques to prevent atmospheric exposure.[6][12] The use of a glovebox or Schlenk line is highly recommended.[7][11]

Step-by-Step Protocol for Aliquoting under Inert Atmosphere

-

Preparation: All glassware (spatulas, vials, funnels) must be rigorously dried in an oven (e.g., 125°C overnight) and allowed to cool to room temperature in a desiccator or under a stream of dry inert gas.[12]

-

Inert Environment Setup: Transfer the sealed primary container of this compound, along with the dried glassware and tools, into an inert atmosphere glovebox.[11] Alternatively, assemble the glassware on a Schlenk line and purge thoroughly with dry argon or nitrogen by cycling between vacuum and the inert gas supply (at least 3 cycles).[11]

-

Temperature Equilibration: Allow the primary container to equilibrate to the ambient temperature of the glovebox or lab bench before opening. This crucial step prevents condensation of atmospheric moisture onto the cold solid.

-

Dispensing: Working quickly and efficiently under a positive pressure of inert gas, open the primary container. Use a clean, dry spatula to transfer the desired quantity of the solid into the pre-tared, dried secondary container(s) (e.g., amber glass vials with PTFE-lined caps).

-

Sealing and Purging: Securely cap the new aliquot vials. Backfill the headspace with inert gas before tightening the cap completely. For the primary container, flush the headspace with inert gas before resealing it tightly.

-

Labeling and Storage: Clearly label all new aliquots with the compound name, date, and purity. Immediately return the primary container and the new aliquots to the recommended refrigerated storage conditions.

-

Verification (Self-Validating Step): It is best practice to sacrifice a small sample from one of the new aliquots for purity analysis (e.g., ¹H NMR, melting point) to confirm that no significant degradation occurred during the transfer process.

Caption: Recommended workflow for handling and aliquoting this compound.

Identifying Decomposition

Researchers should be vigilant for signs of degradation:

-

Visual Inspection: The pure compound is a solid.[1] The presence of a liquid phase, fuming in air (due to HCl formation), or a pungent, acidic odor indicates significant hydrolysis.

-

Analytical Characterization: A change in melting point range or the appearance of new signals in an NMR spectrum (particularly broad peaks indicative of sulfonic acid) can confirm degradation.

By adhering to the principles and protocols outlined in this guide, researchers can ensure the long-term stability and integrity of this compound, leading to more reliable and successful synthetic outcomes.

References

- Wikipedia. Sulfuryl chloride. [Link]

- Wipf Group, University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. Mastering Moisture-Sensitive Chemicals: Safety and Best Practices. [Link]

- Molecular Inorganic Chemistry, Utrecht University. Working with air and moisture sensitive compounds. [Link]

- University of California, Santa Barbara EHS.

- Wikipedia. Methanesulfonyl chloride. [Link]

- ACS Publications, The Journal of Organic Chemistry. Sulfonyl radicals. 7. Kinetics and mechanism of the thermal decomposition of .alpha.

- Chinese Journal of Chemistry.

- Wikipedia. Benzenesulfonyl chloride. [Link]

- Georganics. 3-Acetylbenzene-1-sulfonyl chloride. [Link]

- New Jersey Department of Health. Benzene Sulfonyl Chloride Hazard Summary. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound, 97% | Fisher Scientific [fishersci.ca]

- 3. pdf.benchchem.com [pdf.benchchem.com]